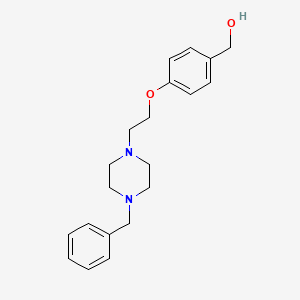
(4-(2-(4-Benzylpiperazin-1-yl)ethoxy)phenyl)methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“(4-(2-(4-Benzylpiperazin-1-yl)ethoxy)phenyl)methanol” is a chemical compound with the molecular formula C20H26N2O2 . It has been studied for its potential biological activities .
Synthesis Analysis
A series of compounds similar to “this compound” were synthesized and evaluated for their in vitro antiproliferative activity . The synthesis process involved the use of various chemical reactions and techniques .Molecular Structure Analysis
The molecular structure of “this compound” is defined by its molecular formula, C20H26N2O2 . Further details about its structure can be found in chemical databases .Chemical Reactions Analysis
The chemical reactions involving “this compound” are part of its synthesis process . More specific details about these reactions would require further study.Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” can be found in chemical databases . These properties include its molecular structure and formula .Scientific Research Applications
Antimicrobial Activity
Compounds structurally similar to "(4-(2-(4-Benzylpiperazin-1-yl)ethoxy)phenyl)methanol" have been synthesized and evaluated for their antimicrobial activities. For instance, a series of novel derivatives were synthesized and showed significant antibacterial and antifungal activities, comparable to standard treatments. These compounds' activity was attributed to their interaction with oxidoreductase proteins, as evidenced by docking studies (Mandala et al., 2013).
Enzyme Inhibition
Another area of application is in the inhibition of enzymes such as fatty acid amide hydrolase (FAAH) and monoacylglycerol lipase (MAGL), which are key in the endocannabinoid system. Derivatives of the mentioned compound have demonstrated potent inhibitory activity against these enzymes, suggesting their potential in developing therapeutics for disorders related to the endocannabinoid system (Morera et al., 2012).
Central Nervous System Receptors
The compound and its analogs have also been explored for their interactions with central nervous system receptors. A novel synthesis approach led to derivatives with promising interactions with σ1-receptors, indicating potential applications in neurological and psychiatric disorders (Beduerftig et al., 2001).
Anti-inflammatory and Analgesic Activities
Research into derivatives of "this compound" has shown that some possess anti-inflammatory, analgesic, and peripheral n-cholinolytic activity. These findings suggest their potential in developing new therapeutic agents for pain and inflammatory conditions (Gevorgyan et al., 2017).
NMDA Receptor Antagonists
Compounds related to the chemical have been identified as potent NR2B subunit-selective antagonists of the NMDA receptor, a critical target in neurodegenerative diseases and neuropathic pain. The structure-activity relationship studies have contributed to the development of compounds with low nanomolar activity, showcasing the therapeutic potential of these derivatives (Borza et al., 2007).
Synthesis and Reactivity
Studies have also focused on the synthetic approaches and reactivity of benzylpiperazine derivatives, facilitating the development of new compounds with potential pharmaceutical applications. This includes the synthesis of benzylpiperazine with pyrimidine and isoindolinedione derivatives, which exhibited notable antibacterial activity, demonstrating the compound's versatility in drug synthesis (Merugu et al., 2010).
Future Directions
Mechanism of Action
Target of Action
Similar compounds have been found to exhibit antimicrobial activity . They are believed to interact with proteins such as oxidoreductase .
Mode of Action
It is suggested that the compound may interact with its target proteins, leading to changes in their function . This interaction could potentially inhibit the growth of microbes, thus exhibiting antimicrobial activity .
Biochemical Pathways
Given its potential antimicrobial activity, it may interfere with essential biochemical pathways in microbes, leading to their inhibition .
Pharmacokinetics
The compound’s molecular properties such as its molecular weight (32643 g/mol) and polar surface area (36 Ų) suggest that it may have reasonable bioavailability .
Result of Action
The result of the compound’s action is likely the inhibition of microbial growth, given its potential antimicrobial activity . This is likely achieved through its interaction with target proteins and interference with essential biochemical pathways .
properties
IUPAC Name |
[4-[2-(4-benzylpiperazin-1-yl)ethoxy]phenyl]methanol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N2O2/c23-17-19-6-8-20(9-7-19)24-15-14-21-10-12-22(13-11-21)16-18-4-2-1-3-5-18/h1-9,23H,10-17H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSWSENUTGPBKPN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCOC2=CC=C(C=C2)CO)CC3=CC=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50594823 |
Source


|
| Record name | {4-[2-(4-Benzylpiperazin-1-yl)ethoxy]phenyl}methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50594823 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
326.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
937604-12-1 |
Source


|
| Record name | {4-[2-(4-Benzylpiperazin-1-yl)ethoxy]phenyl}methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50594823 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


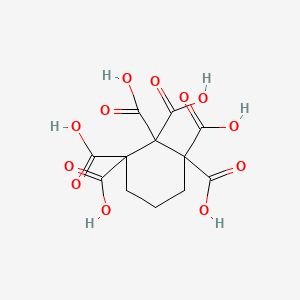

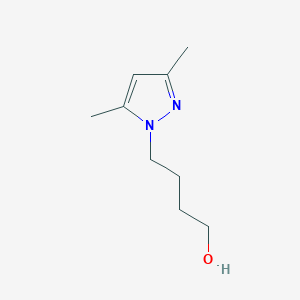




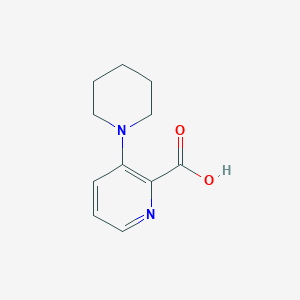
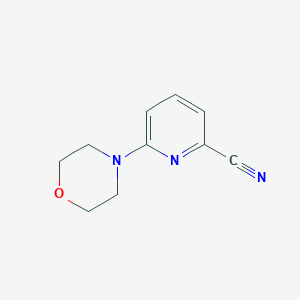
![[3-(2-Furyl)phenyl]methylamine](/img/structure/B1342224.png)
![N-[3-(2-Furyl)benzyl]-N-methylamine](/img/structure/B1342225.png)
![[2-(2-Furyl)phenyl]methylamine](/img/structure/B1342226.png)
![2-[2-(Fur-2-yl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B1342227.png)